molecular formula C23H27N5O3 B8119765 Prazobind

Prazobind

Cat. No.: B8119765
M. Wt: 421.5 g/mol
InChI Key: MXXRJJCMLRPJOF-LSDHHAIUSA-N
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Description

Prazobind is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an alpha-1 adrenoceptor antagonist, which makes it valuable in the treatment of conditions such as hypertension and benign prostatic hyperplasia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prazobind involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3,4-dimethoxyaniline, undergoes nitration to form 3,4-dimethoxynitrobenzene.

    Reduction: The nitro group is reduced to an amine, yielding 3,4-dimethoxyaniline.

    Cyclization: The amine reacts with cyanamide and triphosgene to form 2-chloro-4-amino-6,7-dimethoxyquinazoline.

    Substitution: The quinazoline derivative is then reacted with piperazine to form the intermediate [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone.

    Final Coupling: The intermediate undergoes a coupling reaction with bicyclo[2.2.2]octa-2,5-dienylmethanone to yield the final product

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to enhance yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Prazobind undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Biologically, Prazobind is studied for its interactions with various biological targets, including enzymes and receptors. It is particularly noted for its role as an alpha-1 adrenoceptor antagonist .

Medicine

Medically, this compound is investigated for its potential therapeutic effects in treating hypertension and benign prostatic hyperplasia. Its ability to selectively bind to alpha-1 adrenoceptors makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry .

Mechanism of Action

The mechanism of action of Prazobind involves its binding to alpha-1 adrenoceptors. By antagonizing these receptors, the compound inhibits the vasoconstrictive action of catecholamines, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is particularly beneficial in the treatment of hypertension .

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(1S,4R)-2-bicyclo[2.2.2]octa-2,5-dienyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/t14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXRJJCMLRPJOF-LSDHHAIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=C[C@@H]5CC[C@H]4C=C5)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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